Potassium perfluorohexanoate

Descripción general

Descripción

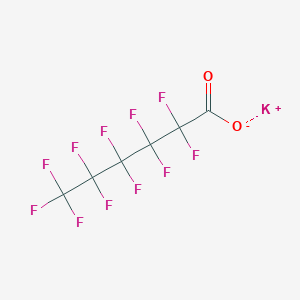

Potassium perfluorohexanoate, also known as undecafluorohexanoic acid potassium salt, is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by their strong carbon-fluorine bonds, which confer remarkable chemical stability and resistance to degradation. This compound is used in various industrial applications due to its unique properties, including its ability to repel water and oil.

Mecanismo De Acción

Target of Action

Potassium perfluorohexanoate, a type of perfluoroalkyl acid (PFAA), primarily targets the thyroid hormone (TH) pathway . The TH pathway plays a crucial role in various biological processes, including metabolism, growth, and development .

Mode of Action

This compound interacts with its targets by modulating the expression of TH-responsive genes . This modulation can lead to changes in the normal functioning of the TH pathway . The compound’s mode of action also involves PPARα signaling, which plays a significant role in the hepatic, developmental, and immunological activities observed with some PFAAs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TH pathway . Alterations in this pathway can lead to downstream effects such as changes in metabolism, growth, and development . The compound also affects the expression of certain genes, including Type II and Type III 5′-deiodinases (D2 and D3), and cytochrome P450 3A37 .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The elimination half-life is approximately 14–42 days, and urine is the primary route of excretion .

Result of Action

The action of this compound can lead to molecular and cellular effects, including changes in gene expression and disruptions in the TH pathway . These disruptions can potentially impact growth and development . For instance, exposure to a related compound, perfluorohexane sulfonate (PFHxS), resulted in reduced tarsus length and embryo mass in chicken embryos .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. PFAAs, including this compound, are known for their environmental persistence . They have been found in various environments globally and can biomagnify in food chains . These environmental characteristics can influence the compound’s bioavailability and potential for exposure.

Análisis Bioquímico

Biochemical Properties

Potassium perfluorohexanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. These interactions can lead to alterations in enzyme activity, potentially affecting the metabolism of other compounds. Additionally, this compound can bind to serum albumin, influencing its transport and distribution in the bloodstream .

Cellular Effects

The effects of this compound on cells are diverse and can impact several cellular processes. It has been shown to influence cell signaling pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to lipid metabolism and inflammation. This compound can modulate the expression of genes involved in these pathways, leading to changes in cellular metabolism and function . Additionally, it can affect cellular proliferation and apoptosis, potentially contributing to toxicological outcomes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the activation of PPARs, which subsequently alter the expression of target genes. This activation can lead to changes in lipid metabolism, energy homeostasis, and inflammatory responses. This compound can also inhibit certain enzymes, such as those involved in fatty acid oxidation, further influencing metabolic processes . Additionally, it can bind to and disrupt the function of membrane proteins, affecting cellular signaling and transport.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity. Studies have shown that these effects can be observed both in vitro and in vivo, highlighting the potential for long-term impacts on biological systems .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may cause subtle changes in metabolic processes and gene expression. At higher doses, more pronounced effects can be observed, including toxicity and adverse outcomes. For example, high doses of this compound have been linked to liver toxicity, disruptions in lipid metabolism, and alterations in thyroid hormone levels . These findings underscore the importance of understanding the dose-response relationship for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can interact with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are crucial for fatty acid oxidation. By modulating the activity of these enzymes, this compound can influence the flux of metabolites through these pathways, potentially leading to changes in energy production and storage . Additionally, it can affect the levels of various metabolites, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to serum albumin in the bloodstream, facilitating its transport to different tissues. Once inside cells, this compound can interact with membrane transporters, influencing its uptake and distribution. These interactions can affect the localization and accumulation of the compound, potentially impacting its biological activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy metabolism and oxidative stress responses. Additionally, this compound can accumulate in the endoplasmic reticulum, affecting protein folding and secretion processes . Understanding its subcellular localization is crucial for elucidating its mechanisms of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium perfluorohexanoate can be synthesized through the neutralization of perfluorohexanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where perfluorohexanoic acid is dissolved and then reacted with an equimolar amount of potassium hydroxide to form this compound and water.

Industrial Production Methods: Industrial production of this compound often involves large-scale neutralization processes. The raw materials, perfluorohexanoic acid and potassium hydroxide, are mixed in reactors under controlled conditions to ensure complete reaction and high yield. The product is then purified through filtration and drying processes to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions: Potassium perfluorohexanoate primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the potassium ion with other cations.

Common Reagents and Conditions: Common reagents used in reactions with this compound include various metal salts and acids. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, to prevent the decomposition of the compound.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents used. For example, reacting this compound with hydrochloric acid would yield perfluorohexanoic acid and potassium chloride .

Aplicaciones Científicas De Investigación

Potassium perfluorohexanoate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes due to its ability to lower surface tension.

Biology: Research studies have explored its effects on biological systems, particularly its interactions with proteins and cell membranes.

Comparación Con Compuestos Similares

- Perfluorohexane sulfonate (PFHxS)

- Perfluorooctanoate (PFOA)

- Perfluorobutane sulfonate (PFBS)

- Perfluorooctane sulfonate (PFOS)

Potassium perfluorohexanoate stands out due to its specific balance of stability, lower bioaccumulation potential, and effectiveness in industrial applications.

Propiedades

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O2.K/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABQBQMLCJSMAR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896626 | |

| Record name | Potassium perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3109-94-2 | |

| Record name | Potassium perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)